molecular formula C15H21ClN2O B6633996 N-(2-amino-1-cyclopentylethyl)-3-chloro-5-methylbenzamide

N-(2-amino-1-cyclopentylethyl)-3-chloro-5-methylbenzamide

Cat. No.: B6633996
M. Wt: 280.79 g/mol
InChI Key: YKSAQJUSXSGCGL-UHFFFAOYSA-N
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Description

N-(2-amino-1-cyclopentylethyl)-3-chloro-5-methylbenzamide: is a chemical compound with a unique structure that includes a cyclopentyl group, an amino group, and a benzamide moiety

Properties

IUPAC Name

N-(2-amino-1-cyclopentylethyl)-3-chloro-5-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c1-10-6-12(8-13(16)7-10)15(19)18-14(9-17)11-4-2-3-5-11/h6-8,11,14H,2-5,9,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSAQJUSXSGCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C(=O)NC(CN)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-1-cyclopentylethyl)-3-chloro-5-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-methylbenzoic acid and 2-amino-1-cyclopentylethylamine.

    Amidation Reaction: The carboxylic acid group of 3-chloro-5-methylbenzoic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. This is followed by the addition of 2-amino-1-cyclopentylethylamine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, solvent selection, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-1-cyclopentylethyl)-3-chloro-5-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Hydrolysis: Formation of 3-chloro-5-methylbenzoic acid and 2-amino-1-cyclopentylethylamine.

Scientific Research Applications

N-(2-amino-1-cyclopentylethyl)-3-chloro-5-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-amino-1-cyclopentylethyl)-3-chloro-5-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-1-cyclopentylethyl)-2-nitrobenzenesulfonamide
  • N-(2-amino-1-cyclopentylethyl)-2-cycloheptylacetamide
  • N-(2-amino-1-cyclopentylethyl)-2-(dimethylamino)acetamide

Uniqueness

N-(2-amino-1-cyclopentylethyl)-3-chloro-5-methylbenzamide is unique due to the presence of the chloro and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The cyclopentyl group also adds to its distinct structural features, potentially affecting its interaction with molecular targets.

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